ethyl 3-methyl-2-oxo-2,3-dihydro-1H-1,3-benzimidazole-1-carboxylate
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Overview
Description
Ethyl 3-methyl-2-oxo-2,3-dihydro-1H-1,3-benzimidazole-1-carboxylate is a heterocyclic compound that belongs to the benzimidazole family Benzimidazoles are known for their wide range of biological activities and are commonly found in various pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-methyl-2-oxo-2,3-dihydro-1H-1,3-benzimidazole-1-carboxylate typically involves the condensation of o-phenylenediamine with ethyl acetoacetate. The reaction is usually carried out in the presence of an acid catalyst such as hydrochloric acid or sulfuric acid. The reaction mixture is heated under reflux conditions to facilitate the formation of the benzimidazole ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. Purification is typically achieved through recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-methyl-2-oxo-2,3-dihydro-1H-1,3-benzimidazole-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced using appropriate catalysts and solvents.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of halogenated or nitro-substituted benzimidazoles.
Scientific Research Applications
Ethyl 3-methyl-2-oxo-2,3-dihydro-1H-1,3-benzimidazole-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including antimicrobial, antiviral, and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of ethyl 3-methyl-2-oxo-2,3-dihydro-1H-1,3-benzimidazole-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. The exact pathways and targets depend on the specific application and the nature of the substituents on the benzimidazole ring.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: The parent compound with a similar core structure.
Methyl benzimidazole: A derivative with a methyl group at the benzimidazole ring.
Ethyl benzimidazole: A derivative with an ethyl group at the benzimidazole ring.
Uniqueness
Ethyl 3-methyl-2-oxo-2,3-dihydro-1H-1,3-benzimidazole-1-carboxylate is unique due to the presence of both ethyl and methyl groups, as well as the oxo functionality. These structural features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
ethyl 3-methyl-2-oxobenzimidazole-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3/c1-3-16-11(15)13-9-7-5-4-6-8(9)12(2)10(13)14/h4-7H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYMSQFNLVVSUJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1C2=CC=CC=C2N(C1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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